3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety via a (Z)-configured methylidene bridge. Key structural attributes include:
- Pyrido[1,2-a]pyrimidin-4-one scaffold: A bicyclic system known for pharmacological relevance, particularly in antimicrobial and antiparasitic applications .
- 3-Hydroxypropylamino side chain: This hydrophilic substituent likely improves solubility and pharmacokinetic properties compared to alkyl or aromatic analogs .
The compound’s synthesis likely involves cyclocondensation of β-enaminodiketones with aminopyridine derivatives, followed by nucleophilic substitution to introduce the thiazolidinone and hydroxypropylamino groups .
Properties
Molecular Formula |
C17H18N4O3S2 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[[2-(3-hydroxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H18N4O3S2/c1-2-20-16(24)12(26-17(20)25)10-11-14(18-7-5-9-22)19-13-6-3-4-8-21(13)15(11)23/h3-4,6,8,10,18,22H,2,5,7,9H2,1H3/b12-10- |
InChI Key |
JWXBXNRLFJXDPJ-BENRWUELSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCCO)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCCO)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The process may start with the preparation of the thiazolidine ring, followed by the formation of the pyridopyrimidine structure. Key reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures, pressures, and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction parameters to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, cellular processes, and metabolic pathways. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its structural features may allow it to act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals, agrochemicals, or pharmaceuticals. Its unique properties could enhance the performance of products in various sectors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Structural Variations and Electronic Properties
Key Observations :
- The thiazolidinone moiety in the target compound provides distinct electronic effects (thioxo group) compared to carboxamides in pyrrolo derivatives .
- The 3-hydroxypropylamino group enhances hydrophilicity, contrasting with lipophilic phenylethyl or methoxyethyl substituents .
Pharmacological Activity
Comparative Advantages :
Biological Activity
The compound 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, including anticancer, antioxidant, and antimicrobial activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 462.6 g/mol. The compound features a thiazolidine ring and a pyrido[1,2-a]pyrimidinone core, which are significant for its biological activity.
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazolidine derivatives. For example, compounds similar to our target have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 37a | MCF-7 | 3.2 |
| 37b | A549 | 8.4 |
| 44 | HT-29 | 0.31 |
The compound 44 demonstrated notable inhibition of tyrosine-protein kinases c-Met and Ron, indicating its potential as an anticancer agent through targeted molecular pathways .
2. Antioxidant Activity
Antioxidant assays have shown that thiazolidine derivatives can effectively reduce lipid peroxidation. In a study evaluating various compounds, those with specific substitutions exhibited enhanced antioxidant capacity:
| Compound | EC50 (mM) |
|---|---|
| 3i | 0.565 |
| 3r | 0.708 |
These results suggest that modifications to the thiazolidine structure can significantly influence antioxidant efficacy .
3. Antimicrobial Activity
Thiazolidine derivatives have also been evaluated for their antimicrobial properties. For instance, compounds with increased lipophilicity demonstrated higher antibacterial activity against various strains:
| Strain | Activity (Zone of Inhibition) |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | Significant |
| Candida albicans | Moderate |
These findings indicate the potential for developing new antimicrobial agents based on the thiazolidine framework .
Case Study 1: Anticancer Efficacy
A study focused on the effects of thiazolidine derivatives on breast cancer cells (MCF-7) revealed that certain structural modifications led to enhanced cytotoxicity. The compound 37a was particularly effective, with an IC50 value of 3.2 µM , showcasing its potential as a lead compound for further development in cancer therapy .
Case Study 2: Antioxidant Mechanism
In another investigation assessing the antioxidant properties of thiazolidine derivatives, it was found that compounds with para-hydroxy substitutions exhibited superior activity in DPPH assays compared to their counterparts lacking such modifications. This study emphasized the importance of structural design in optimizing antioxidant effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
